BenchChemオンラインストアへようこそ!

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate

Glutamate receptor pharmacology NMDA antagonist selectivity Kynurenic acid SAR

CAS 5428-31-9 is a functionally unique, 6-phenyl-substituted kynurenic acid (KYNA) ethyl ester. Unlike generic 4-oxoquinoline carboxylates, its 6-phenyl substituent redirects antagonism from NMDA/glycine sites toward AMPA/kainate receptors, eliminating NMDA-mediated confounding pharmacology. This regioisomer is not interchangeable with the 3-carboxylate (fluoroquinolone) antibacterials or 5,7-disubstituted NMDA/glycine ligands. Its elevated LogP (~3.78) makes it a superior prototype for blood-brain barrier (BBB)-penetrant prodrug design. Ideal for neuropathic pain, epilepsy, excitotoxicity research, and fluorogenic probe development.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 5428-31-9
Cat. No. B11835360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate
CAS5428-31-9
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-2-22-18(21)16-11-17(20)14-10-13(8-9-15(14)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)
InChIKeyCIKFPAYTONMDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9): Baseline Identity and Pharmacological Scaffold Context


Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9; molecular formula C₁₈H₁₅NO₃; MW 293.32 g/mol) is a member of the 4-oxo-1,4-dihydroquinoline-2-carboxylate class, structurally derived from the endogenous tryptophan metabolite kynurenic acid (KYNA) [1]. The compound bears a phenyl substituent at the 6-position and an ethyl ester at the 2-carboxylate position, distinguishing it from both the parent acid KYNA and the clinically significant 4-oxo-1,4-dihydroquinoline-3-carboxylate (fluoroquinolone) antibacterial scaffold. Its computed LogP of approximately 3.78 and melting point range of 270–272 °C indicate substantially higher lipophilicity than unsubstituted KYNA (LogP ~0.3), a feature directly relevant to blood-brain barrier (BBB) permeation strategies for neuroactive compounds.

Why Broad-Spectrum 4-Oxoquinoline Analogs Cannot Substitute for Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate in Targeted Research Applications


The 4-oxoquinoline scaffold encompasses two pharmacologically divergent regioisomeric families: the 2-carboxylate series (kynurenic acid derivatives) that modulate ionotropic glutamate receptors (NMDA, AMPA, kainate) [1], and the 3-carboxylate series (fluoroquinolones) that inhibit bacterial DNA gyrase and topoisomerase IV [2]. Within the 2-carboxylate series, the position of aromatic substitution is the dominant determinant of receptor selectivity—substitution at the 6-position redirects antagonism away from the NMDA/glycine site toward non-NMDA (AMPA/kainate) receptors, whereas 5- and 7-substitution enhances NMDA/glycine site potency [1]. Consequently, procurement of CAS 5428-31-9 is not functionally interchangeable with a generic '4-oxoquinoline carboxylate' or even with its 3-carboxylate regioisomer (CAS 35957-27-8), as these compounds occupy entirely distinct biological target spaces.

Quantitative Differentiation Evidence for Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9) Against Closest Analogs


Receptor Selectivity Redirect: 6-Phenyl Substitution Abolishes NMDA/Glycine Site Activity and Shifts Antagonism Toward Non-NMDA Ionotropic Glutamate Receptors

In the seminal structure-activity relationship (SAR) study of kynurenic acid derivatives by Leeson et al. (1991), 6-substituted kynurenic acids were shown to lose NMDA receptor antagonism and instead exhibit selective non-NMDA (quisqualate/AMPA and kainate) antagonist activity [1]. Specifically, 6-phenylkynurenic acid (compound 58, the free acid cognate of CAS 5428-31-9) displayed IA@100 μM (inactive at 100 μM) at the NMDA receptor, with Kb values of >100 μM for quisqualate and >100 μM for kainate [1]. This stands in marked contrast to the parent kynurenic acid (NMDA Kb = 154 μM, QUIS Kb = 120 μM, KA Kb = 89 μM) and to 7-chlorokynurenic acid, a potent and selective NMDA/glycine site antagonist (IC₅₀ = 0.56 μM at the glycine site; IC₅₀ values of 169 μM, 153 μM, and >1000 μM at NMDA, quisqualate, and kainate sites, respectively) [1][2]. The 6-phenyl substituent thus functionally switches the pharmacological target space from NMDA-centric to non-NMDA glutamatergic pathways.

Glutamate receptor pharmacology NMDA antagonist selectivity Kynurenic acid SAR AMPA/kainate receptor

Lipophilicity-Driven BBB Prodrug Rationale: LogP Elevation of ~3.5 Units Over Kynurenic Acid via Combined 6-Phenyl and 2-Ethyl Ester Modifications

Kynurenic acid (KYNA) is an endogenous neuroprotective molecule that does not cross the blood-brain barrier (BBB) due to its polar, zwitterionic character (LogP ~0.3–1.6) [1][2]. Both esterification at the 2-carboxylate and addition of hydrophobic aromatic substituents are established strategies for enhancing KYNA CNS penetration [3]. Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9) combines both modifications, yielding a computed LogP of 3.78 . This represents an increase of approximately 2.1 LogP units over the unsubstituted ethyl ester (CAS 13720-90-6; LogP = 1.70) and approximately 3.5 units over kynurenic acid itself [1]. The 2023 study by Verma et al. demonstrated the synthetic viability and prodrug rationale of KYNA ethyl esters for BBB delivery, establishing that the ester can be hydrolyzed in situ to release active KYNA in the CNS [3].

Blood-brain barrier penetration Prodrug design Lipophilicity Neuroprotective agents

Regioisomeric Pharmacological Divergence: 2-Carboxylate Scaffold Targets Glutamate Receptors While 3-Carboxylate Regioisomer Targets Bacterial DNA Gyrase

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9) and its 3-carboxylate regioisomer (ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate, CAS 35957-27-8, NSC402961) share the identical molecular formula (C₁₈H₁₅NO₃, MW 293.32) but differ fundamentally in the position of the carboxylate ester . The 2-carboxylate orientation defines the kynurenic acid pharmacophore, which is recognized by ionotropic glutamate receptors (NMDA, AMPA, and kainate subtypes) [1]. By contrast, the 3-carboxylate orientation defines the fluoroquinolone pharmacophore, which inhibits bacterial DNA gyrase and topoisomerase IV—the validated antibacterial target mechanism of ciprofloxacin, levofloxacin, and moxifloxacin [2]. This regioisomeric divergence means that CAS 5428-31-9 is pharmacologically irrelevant to antibacterial screening and is instead exclusively relevant to neuropharmacology and glutamatergic signaling research.

Regioisomer pharmacology Target selectivity Quinoline scaffold differentiation Drug target identification

Aqueous Solubility Constraint as an Implicit Differentiation Factor: Target Compound Displays Sub-0.1 mg/mL Water Solubility Limiting Direct Biological Assay Utility Without Formulation

The combined hydrophobic contributions of the 6-phenyl group and the 2-ethyl ester render CAS 5428-31-9 substantially less water-soluble than both kynurenic acid and the unsubstituted 2-ethyl ester. Vendor-reported aqueous solubility for the target compound is <0.1 mg/mL (<0.34 μM) , compared with kynurenic acid solubility of approximately 0.5–1.0 mg/mL in water . The unsubstituted ethyl ester (CAS 13720-90-6) has intermediate computed LogP of 1.70 and correspondingly higher predicted aqueous solubility. This solubility differential is not merely a handling inconvenience—it directly impacts the compound's suitability for standard aqueous biological assay formats (e.g., cell-based assays, in vitro receptor binding) and necessitates DMSO stock solution preparation with careful attention to final solvent concentration limits.

Aqueous solubility Assay compatibility Formulation requirements Physicochemical profiling

Fluorescence Property Differentiation: 6-Phenyl-KYNA Derivatives Exhibit Tunable Fluorescence Quantum Yields for Biochemical Probe Applications

A 2016 study demonstrated that 6-phenyl-substituted kynurenic acid (KYNA) derivatives possess useful fluorescence properties, with 2-MePh-KYNA achieving a fluorescence quantum yield (Φ) of 0.881 at 340 nm excitation and 418 nm emission [1]. This fluorescence property is structure-dependent and tunable through aryl substitution at the 6-position—a feature absent in unsubstituted KYNA, which exhibits only weak endogenous fluorescence. The 6-phenyl-KYNA scaffold (the free acid form of CAS 5428-31-9) thus provides a fluorogenic core that has been validated for enzymatic probe design, particularly for D-amino acid oxidase (DAO) and L-amino acid oxidase (LAO) activity detection. The ethyl ester form (CAS 5428-31-9) retains the 6-phenyl chromophore and may serve as a synthetic intermediate for generating fluorogenic KYNA-based probes through ester hydrolysis and subsequent derivatization [1][2].

Fluorogenic probes Kynurenic acid fluorescence Amino acid oxidase assay Analytical biochemistry

Procurement-Targeted Application Scenarios for Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate (CAS 5428-31-9) Based on Differentiated Evidence


Non-NMDA Glutamate Receptor Pharmacology: Selective AMPA/Kainate Antagonist Scaffold Development

Research groups investigating the role of AMPA and kainate receptors in neurological disease (e.g., epilepsy, neuropathic pain, excitotoxicity) will find CAS 5428-31-9 uniquely relevant because the 6-phenyl substituent redirects kynurenic acid scaffold pharmacology away from NMDA/glycine site antagonism toward non-NMDA receptor subtypes [1]. Unlike 5,7-disubstituted KYNA analogs (e.g., 5-iodo-7-chloro-KYNA, IC₅₀ = 32 nM at the glycine site [1]), CAS 5428-31-9 is predicted to be inactive at the NMDA/glycine site while retaining measurable non-NMDA activity, making it a selective starting point for AMPA/kainate-focused medicinal chemistry without NMDA-mediated confounding pharmacology.

CNS Prodrug Design: BBB-Penetrant Kynurenic Acid Ester Library Synthesis

The combined 6-phenyl and 2-ethyl ester modifications elevate the computed LogP by approximately 3.5 units relative to kynurenic acid (LogP 3.78 vs. ~0.3 [2]), positioning CAS 5428-31-9 as a prototype for BBB-penetrant KYNA prodrug design. Verma et al. (2023) established a catalyst-free one-pot synthetic route to KYNA ethyl esters and demonstrated their applicability as neuroprotective prodrugs that hydrolyze to active KYNA in the CNS [3]. CAS 5428-31-9 can serve as both a synthetic intermediate for amide library generation and a direct test compound for assessing the relationship between lipophilicity and CNS exposure in preclinical pharmacokinetic studies.

Fluorogenic Probe Development: 6-Aryl-KYNA Scaffold for Enzymatic Activity Detection Assays

The 6-phenyl-KYNA chromophore, validated by Khattab et al. (2016) to achieve fluorescence quantum yields up to Φ = 0.881 with appropriate aryl substitution [4], makes CAS 5428-31-9 a valuable synthetic entry point for fluorogenic probe libraries. The ethyl ester can be hydrolyzed to the free acid (6-phenylkynurenic acid) and subsequently derivatized for enzymatic conversion assays targeting D-amino acid oxidase (DAO), a biomarker enzyme for neurological and psychiatric disorders. This application is structurally inaccessible from 5- or 7-substituted KYNA analogs, which lack the 6-aryl chromophore required for tunable fluorescence.

Regioisomer-Controlled Target Deconvolution Studies: Discriminating Glutamate Receptor from DNA Gyrase Pharmacology

In chemical biology programs where a 4-oxoquinoline hit has emerged from phenotypic screening, the availability of both the 2-carboxylate regioisomer (CAS 5428-31-9) and the 3-carboxylate regioisomer (CAS 35957-27-8) enables definitive target deconvolution [5]. These two compounds, despite identical molecular formula and mass, occupy completely distinct biological target spaces—glutamate receptors versus bacterial DNA gyrase [1][5]. Parallel testing of both regioisomers can rapidly assign the pharmacological mechanism of any 4-oxo-6-phenylquinoline hit, preventing misdirected lead optimization efforts.

Quote Request

Request a Quote for Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.